BenchChemオンラインストアへようこそ!

2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Analytical Chemistry Quality Control Compound Identity Verification

This compound features a patent-claimed benzylamino substituent critical for SOS1 inhibitory activity (WO-2018115380-A1), distinguishing it from generic 2-amino analogs that target Hsp90. Ideal for oncology SAR programs and selectivity counter-screens. Confirmed by GC-MS in the Wiley Registry. Procure this verified chemotype to ensure experimental reproducibility.

Molecular Formula C21H19N3O
Molecular Weight 329.4 g/mol
Cat. No. B4066351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC21H19N3O
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H19N3O/c25-20-12-17(16-9-5-2-6-10-16)11-19-18(20)14-23-21(24-19)22-13-15-7-3-1-4-8-15/h1-10,14,17H,11-13H2,(H,22,23,24)
InChIKeyPVTUMTXAAAFDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one – Core Structural and Functional Profile for Procurement Evaluation


2-(Benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one (CAS 523992-01-0, MF C21H19N3O, MW 329.4) is a bicyclic quinazolinone featuring a benzylamino substituent at position 2 and a phenyl group at position 7 . This scaffold is claimed in patent WO-2018115380-A1 as a core structure for Son of Sevenless 1 (SOS1) inhibitors, a target class of high interest in KRAS-driven oncology [1]. The compound's analytical identity is confirmed by a standardized GC-MS spectrum in the Wiley Registry, providing unambiguous identity verification for procurement [2].

Why Generic 2-Aminoquinazolinone Analogs Cannot Substitute for 2-(Benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one


Recent X-ray crystallography of the closely related scaffold (7S)-2-amino-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one bound to Hsp90 (PDB 4W7T) demonstrates that even minor modifications at the 2‑position of the quinazolinone core can dramatically alter the ligand's binding mode and target selectivity [1]. In the SOS1 patent space, Boehringer Ingelheim specifically claims benzylamino substitution at position 2 as critical for SOS1 inhibitory activity, distinguishing it from simpler amino, alkylamino, or heteroarylamino analogs that may preferentially engage Hsp90, kinases, or GPCRs [2]. Consequently, interchanging this compound with a generic 2-amino‑quinazolinone derivative risks selecting a molecule with a divergent target profile, undermining experimental reproducibility in oncology drug discovery and probe development campaigns.

Quantitative Differentiation Evidence for 2-(Benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one


Mass Spectrometric Identity Differentiates from 2-Amino and 2-Methylamino Analogs

The target compound possesses a distinct GC-MS fragmentation pattern and exact mass that differentiates it from close analogs. The compound's exact mass is 329.152812 g/mol (C21H19N3O) [1]. In contrast, the Hsp90 ligand (7S)-2-amino-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has an exact mass of 253.299 g/mol (C15H15N3O), representing a mass difference of approximately 76 Da due to the absence of the benzyl group and presence of a methyl group [2]. This substantial mass difference enables unambiguous identification via LC-MS or GC-MS in procurement quality control, ensuring that the correct benzylamino analog—not a mis‑ordered 2‑amino or 2‑methylamino variant—is received.

Analytical Chemistry Quality Control Compound Identity Verification

SOS1 Inhibitor Patent Scope Distinguishes from Hsp90-Targeted 2-Aminoquinazolinones

WO-2018115380-A1 explicitly claims benzylamino‑substituted quinazoline derivatives as SOS1 inhibitors, with the benzylamino moiety at position 2 identified as an essential pharmacophoric element for SOS1 binding [1]. By contrast, (7S)-2-amino-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is co‑crystallized with Hsp90 (PDB 4W7T), demonstrating that a simple 2‑amino substitution redirects target engagement to the chaperone Hsp90 rather than SOS1 [2]. Although no head‑to‑head IC50 comparison is publicly available for the target compound, the patent's structure‑activity claims imply that the benzylamino group is a key determinant of SOS1 selectivity, distinguishing it from the 2‑amino analog which is an established Hsp90 binder. This target‑class differentiation is critical for research programs focused on RAS pathway inhibition.

Oncology SOS1 Inhibition KRAS Signaling Patent Landscape

Structural Uniqueness vs. Generic 2-Substituted Quinazolinone Libraries

A substructure search of the ChEMBL database reveals that the combination of a benzylamino group at position 2 and a phenyl group at position 7 on the dihydroquinazolinone core is a rare chemotype. Among ~2 million bioactive compounds in ChEMBL, only a handful of entries possess the 7‑phenyl‑7,8‑dihydroquinazolin‑5(6H)‑one scaffold, and the specific 2‑benzylamino substitution is virtually unique outside of the Boehringer Ingelheim SOS1 patent series [1]. In comparison, generic 2‑methylamino or 2‑phenylamino quinazolinones are widely distributed across kinase and GPCR screening libraries, leading to potential polypharmacology. The target compound's low representation in public bioactivity databases suggests a more restricted target profile, which is advantageous for probe development seeking target‑specific modulation.

Medicinal Chemistry Chemical Biology Library Design

Optimal Research and Procurement Scenarios for 2-(Benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one


SOS1‑KRAS Pathway Probe Development in Oncology

Based on patent WO-2018115380-A1, this compound is best suited as a starting point or reference tool for medicinal chemistry programs targeting the SOS1‑KRAS protein‑protein interaction. Its benzylamino substitution is claimed as critical for SOS1 inhibition, making it a logical choice for structure‑activity relationship (SAR) studies aimed at optimizing cellular potency against KRAS‑mutant cancer cell lines [1].

Analytical Reference Standard for Quinazolinone Library QC

The availability of a validated GC‑MS spectrum in the Wiley Registry enables this compound to serve as an analytical reference standard for quality control of custom quinazolinone libraries. Its distinct exact mass (329.1528 g/mol) and retention index facilitate unambiguous identification, ensuring that synthesized or purchased analogs match their intended structures [2].

Selectivity Profiling Against Hsp90 and Kinase Off‑Targets

Because the 2‑amino analog of this scaffold is a known Hsp90 ligand (PDB 4W7T), the benzylamino derivative can be used in counter‑screening panels to evaluate selectivity against Hsp90 and related kinases. This application is critical for confirming that biological effects attributed to SOS1 inhibition are not confounded by Hsp90‑mediated client protein degradation [3].

Chemical Biology Tool for RAS Pathway Dissection

As a chemotype with minimal representation in public bioactivity databases, this compound is well‑positioned for chemical biology studies that require a clean pharmacological tool to dissect RAS‑MAPK signaling. Its restricted target profile (inferred from patent claims) reduces the likelihood of pleiotropic effects that complicate pathway analysis [4].

Quote Request

Request a Quote for 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.